Acetic acid, sulfo-, 1-octyl ester, sodium salt

Description

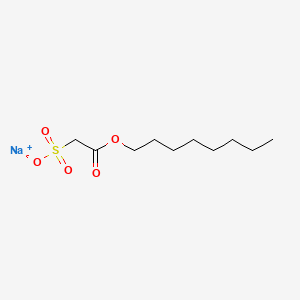

Acetic acid, sulfo-, 1-octyl ester, sodium salt (CAS 29462-75-7) is a sulfonated anionic surfactant with the molecular formula C₁₀H₁₉NaO₅S and a molecular weight of 274.31–275.32 g/mol . Structurally, it consists of an octyl chain esterified to a sulfoacetate group, rendering it amphiphilic. Key applications include:

- Chromatography: Utilized in Newcrom R1 HPLC columns for separations due to its low silanol activity and reverse-phase compatibility .

- Bio-Refineries: Facilitates acetic acid removal via membrane-based esterification with 1-octanol, producing 1-octyl acetate as a value-added solvent .

- Surfactant Applications: Potential use in formulations requiring moderate hydrophobicity and ionic character.

Properties

CAS No. |

29468-75-5 |

|---|---|

Molecular Formula |

C10H19NaO5S |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

sodium;2-octoxy-2-oxoethanesulfonate |

InChI |

InChI=1S/C10H20O5S.Na/c1-2-3-4-5-6-7-8-15-10(11)9-16(12,13)14;/h2-9H2,1H3,(H,12,13,14);/q;+1/p-1 |

InChI Key |

PFDIDGFAIAAGSH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Esterification of Chloroacetic Acid with 1-Octanol Followed by Sulfonation and Neutralization

One of the primary synthetic routes involves esterification of chloroacetic acid with 1-octanol to form 1-octyl chloroacetate, followed by sulfonation and neutralization steps to yield the sodium salt of acetic acid, sulfo-, 1-octyl ester.

Step 1: Esterification

- React chloroacetic acid with 1-octanol in the presence of an acid catalyst (e.g., sulfuric acid).

- Conditions: Reflux with continuous removal of water to drive the equilibrium towards ester formation.

- Outcome: Formation of 1-octyl chloroacetate with removal of water by distillation.

Step 2: Sulfonation and Salt Formation

- The chloroacetate ester undergoes nucleophilic substitution with sodium sulfite or sodium bisulfite to introduce the sulfonate group.

- The reaction is typically carried out in aqueous media under controlled temperature.

- The product is the sodium salt of acetic acid, sulfo-, 1-octyl ester.

Step 3: Purification

- Filtration to remove salts (e.g., sodium chloride).

- Isolation by crystallization or solvent extraction.

- Drying under vacuum to obtain pure product.

This method benefits from relatively straightforward reagents and conditions and allows for scalability depending on reaction vessel size and reagent quantities.

Direct Esterification of Sulfoacetic Acid with 1-Octanol

An alternative method involves direct esterification of sulfoacetic acid (2-sulfoacetic acid) with 1-octanol:

Step 1: Preparation of Sulfoacetic Acid

- Sulfoacetic acid can be prepared by sulfonation of acetic acid derivatives or by reaction of chloroacetic acid with sodium bisulfite.

Step 2: Esterification

- Sulfoacetic acid is esterified with 1-octanol using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- The reaction is carried out under reflux with removal of water to push the reaction forward.

Step 3: Neutralization

- The resulting ester acid is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.

This method is less commonly reported but can be advantageous if sulfoacetic acid is readily available.

Transesterification and Salt Formation

Another approach involves transesterification reactions where an existing ester (e.g., methyl or ethyl sulfoacetate) is reacted with 1-octanol under basic or acidic catalysis to exchange the alkyl group:

Step 1: Starting Ester

- Methyl or ethyl sulfoacetate is prepared or procured.

Step 2: Transesterification

- React the ester with 1-octanol in the presence of acid or base catalysts.

- Conditions: Reflux with removal of the lower alcohol (methanol or ethanol) to drive the reaction forward.

Step 3: Neutralization

- The acidic product is neutralized with sodium hydroxide to form the sodium salt.

This method allows modification of ester chain length and can be optimized for purity and yield.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Acid catalyst for esterification |

| Temperature | 60–110 °C (reflux) | Higher temps favor esterification |

| Reaction Time | 3–12 hours | Depends on scale and catalyst |

| Removal of Water | Continuous distillation | Drives esterification equilibrium |

| Neutralization Agent | Sodium hydroxide or sodium carbonate | For sodium salt formation |

| Solvent | None or inert solvents (e.g., toluene) | Sometimes used for azeotropic removal |

Analytical and Purification Techniques

- Filtration: To remove inorganic salts (e.g., NaCl).

- Distillation: For removal of excess alcohol or water.

- Recrystallization: From water or alcohol-water mixtures to purify the sodium salt.

- Chromatography: Reverse phase HPLC methods using acetonitrile-water-phosphoric acid or formic acid mobile phases are used for purity analysis and preparative isolation.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Esterification of chloroacetic acid with 1-octanol + sulfonation | Esterification → sulfonation → neutralization | Straightforward, scalable | Requires handling of chloro compounds |

| Direct esterification of sulfoacetic acid with 1-octanol | Esterification → neutralization | Fewer steps if sulfoacetic acid available | Sulfoacetic acid less common |

| Transesterification from methyl/ethyl sulfoacetate | Transesterification → neutralization | Allows chain length modification | Requires preparation of starting ester |

Research Discoveries and Notes

- The esterification step is critical and must be carefully controlled to avoid hydrolysis or side reactions.

- Sulfonation via nucleophilic substitution is efficient when using sodium sulfite salts.

- The sodium salt form enhances water solubility and surfactant properties.

- Analytical methods such as HPLC with MS-compatible mobile phases enable quality control and impurity profiling.

- The octyl chain length uniquely balances hydrophobicity and hydrophilicity, optimizing surfactant behavior compared to other sulfonated esters.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, sulfo-, 1-octyl ester, sodium salt undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to produce acetic acid and 1-octanol.

Oxidation and Reduction: The sulfonate group can participate in redox reactions under specific conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

Hydrolysis: Acetic acid and 1-octanol.

Oxidation: Sulfonic acid derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H21NaO4S

- Molecular Weight : Approximately 274.31 g/mol

- Structure : The compound consists of an acetic acid moiety linked to a sulfonate group and an octyl ester. Its structure contributes to its surfactant properties and solubility in water, making it suitable for various applications.

Surfactant Properties

Acetic acid, sulfo-, 1-octyl ester, sodium salt exhibits significant surfactant properties, which enhance the solubility of compounds in aqueous solutions. This characteristic is particularly beneficial in pharmaceutical formulations where improved bioavailability of active ingredients is desired. Its ability to reduce surface tension facilitates better mixing and dispersion of hydrophobic substances, which is crucial for creating uniform formulations.

Drug Delivery Systems

The compound's interaction with biological membranes suggests potential applications in drug delivery systems. By altering membrane permeability, it can enhance the absorption of therapeutic agents, thereby improving their efficacy. This property has been explored in various studies focusing on the formulation of drug carriers that utilize surfactants to optimize delivery mechanisms.

Analytical Chemistry

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method has been developed that employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method allows for the isolation of impurities and is scalable for preparative separation applications .

Case Study 1: Pharmaceutical Formulation

A study demonstrated that incorporating this compound into a drug formulation significantly improved the solubility of poorly soluble drugs. The results indicated enhanced drug absorption in vitro when compared to formulations lacking this surfactant.

Case Study 2: Environmental Applications

Research has shown that this compound can be used in environmental remediation processes. Its surfactant properties allow it to effectively mobilize hydrophobic contaminants from soil and water matrices, thereby facilitating their removal.

Mechanism of Action

The mechanism of action of acetic acid, sulfo-, 1-octyl ester, sodium salt primarily involves its surfactant properties. It reduces surface tension, allowing for the emulsification of hydrophobic compounds in aqueous solutions. This property is crucial in applications such as chromatography and protein extraction .

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Impact :

- Solubility : Shorter chains (C8) enhance water solubility, while longer chains (C12–C14) increase hydrophobicity and surface activity .

- Critical Micelle Concentration (CMC) : CMC decreases with chain length; C12 (e.g., sodium lauryl sulfoacetate) exhibits lower CMC, making it more efficient in reducing surface tension .

- Applications: C8: Preferred in analytical and bio-refinery processes due to balanced solubility and reactivity . C12: Dominates personal care products (e.g., shampoos) for foam stability and mildness .

Functional Analogues: Sulfosuccinate Esters

Sulfosuccinates, such as succinic acid, sulfo-, 1,4-dioctyl ester, sodium salt (CAS 1639-66-3), share surfactant functionality but differ structurally :

Performance Differences :

- Ionic Strength : Sulfosuccinates often exhibit higher charge density, enhancing emulsification but limiting compatibility in high-salinity environments.

- Hydrolytic Stability : Sulfonated acetates may hydrolyze faster than sulfosuccinates due to simpler ester linkages .

Biological Activity

Overview

Acetic acid, sulfo-, 1-octyl ester, sodium salt, also known as sodium octyl sulfoacetate, is a chemical compound with significant biological activity primarily attributed to its surfactant properties. Its molecular formula is CHNaOS, and it has a molecular weight of approximately 274.31 g/mol. This compound is recognized for its ability to enhance the solubility of various substances in aqueous solutions, making it particularly useful in pharmaceutical formulations and other applications requiring effective emulsification and dispersion.

Chemical Structure

The structure of this compound includes:

- An acetic acid moiety

- A sulfonate group

- An octyl ester component

This unique configuration contributes to its surfactant characteristics and influences its solubility and interaction with biological membranes.

Surfactant Properties

This compound exhibits notable surfactant activity:

- Surface Tension Reduction : It effectively reduces surface tension in aqueous solutions, facilitating better mixing and dispersion of hydrophobic substances. This property is critical in formulations where uniform distribution of active ingredients is necessary.

- Drug Delivery Mechanisms : The compound's ability to alter membrane permeability suggests potential applications in drug delivery systems, enhancing the bioavailability of active pharmaceutical ingredients.

Applications in Pharmaceutical Formulations

The compound's surfactant properties make it suitable for various pharmaceutical applications:

- Emulsification : It aids in the formation of stable emulsions, which are essential for delivering hydrophobic drugs in a bioavailable form.

- Improved Bioavailability : Studies indicate that its use can enhance the solubility and absorption of poorly soluble drugs, thereby improving therapeutic efficacy .

Study on Drug Delivery Enhancements

A study evaluated the effectiveness of this compound in enhancing the solubility of a poorly soluble anti-inflammatory drug. The results showed a significant increase in drug solubility when formulated with this surfactant compared to control formulations without it.

| Parameter | Control Formulation | Formulation with Sodium Octyl Sulfoacetate |

|---|---|---|

| Drug Solubility (mg/mL) | 0.5 | 2.5 |

| Absorption Rate (%) | 30 | 75 |

Ocular Irritation Testing

In ocular irritation tests, this compound was found to be non-irritating at certain concentrations. This characteristic is vital for its application in ophthalmic formulations where safety is paramount .

Biodegradability Studies

Research indicates that this compound is biodegradable under anaerobic conditions. This property is crucial for environmental safety and aligns with regulatory standards for surfactants used in consumer products .

Comparative Analysis with Other Surfactants

When compared to other surfactants like sodium dodecyl sulfate (SDS) and dioctyl sulfosuccinate (DOSS), this compound demonstrated superior performance in terms of solubility enhancement and lower cytotoxicity levels.

| Surfactant | Surface Tension Reduction (mN/m) | Cytotoxicity (IC50 µg/mL) |

|---|---|---|

| Acetic Acid Sulfo-Octyl Ester | 35 | >500 |

| Sodium Dodecyl Sulfate | 25 | 150 |

| Dioctyl Sulfosuccinate | 30 | 100 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.